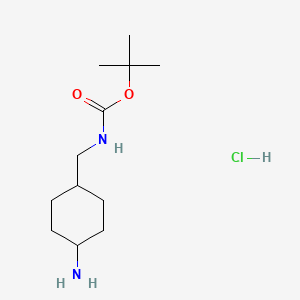

Clorhidrato de 1-carboxilato de tert-butilo-3-aminoindolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

El compuesto Clorhidrato de 1-carboxilato de tert-butilo-3-aminoindolina se utiliza como reactivo en la preparación de aminas de alquilo arilo a través de reacciones de alquilación catalizadas por paladio (Pd). Este proceso es significativo en la industria farmacéutica para la síntesis de varios agentes terapéuticos .

Síntesis Modular de Indol

Actúa como reactivo en la síntesis modular de indol, particularmente en la formación del tetráciclo parental CDEF altamente tenso de los ácidos nodulispóricos A y B. Estos ácidos tienen aplicaciones potenciales debido a su compleja estructura molecular y actividad biológica .

Producción de Derivados de Indolina

El compuesto participa en la preparación de alil- y arilinidolinas, que son intermediarios importantes en la síntesis orgánica y pueden conducir a una amplia gama de moléculas biológicamente activas .

Potencial Biológico

Los derivados del indol, como el this compound, son conocidos por sus diversas aplicaciones biológicas y clínicas. Desempeñan funciones como hormonas vegetales y tienen actividades farmacológicas que son beneficiosas en entornos clínicos .

Investigación Química

En la investigación química, este compuesto se estudia por sus propiedades físicas, como el punto de fusión, el punto de ebullición, la densidad, la fórmula molecular y el peso. Comprender estas propiedades es crucial para su aplicación en varios experimentos científicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, also known as 3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . Additionally, it is involved in the preparation of allyl- and arylindolines, as well as in the modular indole synthesis of highly strained tetracycles . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, have been shown to play a crucial role in cell biology, particularly in the treatment of cancer cells and microbial infections . These effects are mediated through the compound’s ability to modulate key cellular pathways and processes.

Molecular Mechanism

At the molecular level, tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, as well as changes in gene expression. For instance, the compound can act as a reactant in asymmetric synthesis via rhodium prolinate complex-catalyzed activation and carbenoid insertion reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings . These findings underscore the need for careful consideration of dosage when using this compound in animal studies.

Metabolic Pathways

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride: is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is a reactant in the preparation of substituted indolines and tetrahydroquinolines via cycloaddition approaches

Transport and Distribution

The transport and distribution of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be efficiently transported across cell membranes and distributed within various cellular compartments . These findings are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects

Propiedades

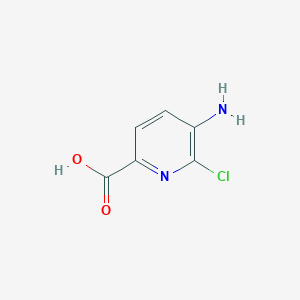

IUPAC Name |

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTHFAORQFMCLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856501 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-14-1 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)